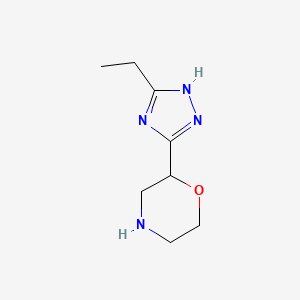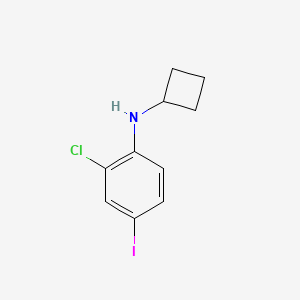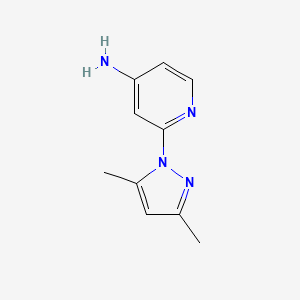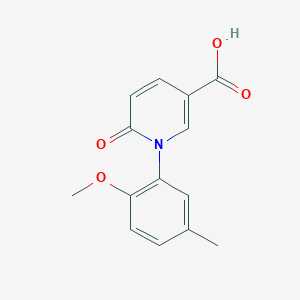![molecular formula C19H24N2 B1428069 Methyl({2-[(2-methylphenyl)methyl]-1,2,3,4-tetrahydroisoquinolin-3-yl}methyl)amine CAS No. 1457531-32-6](/img/structure/B1428069.png)
Methyl({2-[(2-methylphenyl)methyl]-1,2,3,4-tetrahydroisoquinolin-3-yl}methyl)amine
説明
Methyl({2-[(2-methylphenyl)methyl]-1,2,3,4-tetrahydroisoquinolin-3-yl}methyl)amine is a useful research compound. Its molecular formula is C19H24N2 and its molecular weight is 280.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality Methyl({2-[(2-methylphenyl)methyl]-1,2,3,4-tetrahydroisoquinolin-3-yl}methyl)amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl({2-[(2-methylphenyl)methyl]-1,2,3,4-tetrahydroisoquinolin-3-yl}methyl)amine including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
1. Neurological Research
Research has identified tetrahydroisoquinolines, which are structurally related to Methyl({2-[(2-methylphenyl)methyl]-1,2,3,4-tetrahydroisoquinolin-3-yl}methyl)amine, in human brains, both in normal and Parkinson's disease conditions. These compounds, including 2-methyl-6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline, have been studied for their potential role in neurodegenerative diseases like Parkinson's (Niwa et al., 1991). Another study found similar compounds in rat brains, suggesting they might be endogenous substances inducing parkinsonism (Kohno et al., 1986).
2. Pharmacological Development
Several studies have explored tetrahydroisoquinoline derivatives for their pharmacological properties, focusing on their potential as antidepressants and neuroprotective agents. For instance, certain tetrahydroisoquinoline derivatives have been evaluated for their ability to inhibit dopamine uptake and their dopaminomimetic properties, indicating their potential use in treating neurological disorders (Zára-Kaczián et al., 1986). Additionally, the neuroprotective effects of 1-methyl-1,2,3,4-tetrahydroisoquinoline on cultured rat mesencephalic neurons in the presence of various neurotoxins have been investigated, providing insights into potential therapeutic applications for neurodegenerative diseases (Kotake et al., 2005).
3. Chemical Synthesis and Analysis
Research has also been conducted on the chemical synthesis of tetrahydroisoquinoline derivatives and their analysis. Studies have developed methods for the redox-neutral annulation of cyclic amines like 1,2,3,4-tetrahydroisoquinoline with electron-deficient substrates, which are crucial in synthesizing complex organic compounds (Paul et al., 2019). Another study focused on the high-performance liquid chromatographic determination of 1,2,3,4-tetrahydroisoquinoline in rat brain, a technique important for measuring and analyzing these compounds in biological samples (Ishida et al., 1991).
Safety And Hazards
特性
IUPAC Name |
N-methyl-1-[2-[(2-methylphenyl)methyl]-3,4-dihydro-1H-isoquinolin-3-yl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2/c1-15-7-3-4-9-17(15)13-21-14-18-10-6-5-8-16(18)11-19(21)12-20-2/h3-10,19-20H,11-14H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAUKWGHNEQLETA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2CC3=CC=CC=C3CC2CNC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl({2-[(2-methylphenyl)methyl]-1,2,3,4-tetrahydroisoquinolin-3-yl}methyl)amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![[1-(Oxan-4-yl)piperidin-3-yl]methanamine](/img/structure/B1427997.png)



![{4-Methyl-2-[(4-methylpentyl)oxy]phenyl}methanamine](/img/structure/B1428002.png)



![N-[2-(azepan-1-yl)ethyl]cyclobutanamine](/img/structure/B1428008.png)
![[1-(2-Chlorophenyl)cyclobutyl]methanamine](/img/structure/B1428009.png)